Cas no 1551808-05-9 (4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline)

4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline structure
1551808-05-9 structure
Product name:4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline
CAS No:1551808-05-9
MF:C11H17BrN2
MW:257.170081853867
CID:5736811
PubChem ID:115297534

4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 1551808-05-9
    • 4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
    • EN300-714465
    • 4-BROMO-3-([METHYL(PROPAN-2-YL)AMINO]METHYL)ANILINE
    • Benzenemethanamine, 5-amino-2-bromo-N-methyl-N-(1-methylethyl)-
    • 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline
    • Inchi: 1S/C11H17BrN2/c1-8(2)14(3)7-9-6-10(13)4-5-11(9)12/h4-6,8H,7,13H2,1-3H3
    • InChI Key: YKJUKTQVCMTEKQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CN(C)C(C)C)N

Computed Properties

  • Exact Mass: 256.05751g/mol
  • Monoisotopic Mass: 256.05751g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 1.299±0.06 g/cm3(Predicted)
  • Boiling Point: 303.5±27.0 °C(Predicted)
  • pka: 8.67±0.50(Predicted)

4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714465-5.0g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
5.0g
$1821.0 2025-03-12
Enamine
EN300-714465-0.05g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
0.05g
$528.0 2025-03-12
Enamine
EN300-714465-10.0g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
10.0g
$2701.0 2025-03-12
Enamine
EN300-714465-0.5g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
0.5g
$603.0 2025-03-12
Enamine
EN300-714465-0.25g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
0.25g
$579.0 2025-03-12
Enamine
EN300-714465-2.5g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
2.5g
$1230.0 2025-03-12
Enamine
EN300-714465-0.1g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
0.1g
$553.0 2025-03-12
Enamine
EN300-714465-1.0g
4-bromo-3-{[methyl(propan-2-yl)amino]methyl}aniline
1551808-05-9 95.0%
1.0g
$628.0 2025-03-12

4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline Related Literature

Additional information on 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline

Introduction to 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline (CAS No. 1551808-05-9)

4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline, with the CAS number 1551808-05-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a methyl group, and an isopropylamine moiety attached to an aniline framework. These functional groups contribute to its diverse chemical properties and potential biological activities.

The molecular formula of 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline is C11H16BrN2, and its molecular weight is approximately 260.16 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including substitution and coupling reactions, which are essential for introducing the bromine and amine functionalities.

In recent years, the study of 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline has been driven by its potential applications in drug discovery and development. One of the key areas of interest is its role as a lead compound in the development of new therapeutic agents. Research has shown that this compound exhibits promising biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory effects of 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline. The researchers found that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline has also been studied for its analgesic effects. A preclinical study conducted in 2020 demonstrated that this compound significantly reduced pain responses in animal models of neuropathic pain. The mechanism of action appears to involve the modulation of nociceptive pathways, making it a potential therapeutic option for chronic pain management.

The neuroprotective potential of 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline has also been explored in several studies. Research published in Neuropharmacology in 2019 reported that this compound exhibited neuroprotective effects in cellular models of Parkinson's disease. It was found to reduce oxidative stress and prevent neuronal cell death, suggesting its potential as a neuroprotective agent for neurodegenerative disorders.

The structural flexibility and functional group diversity of 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline make it an attractive candidate for further chemical modifications and derivatization. These modifications can be used to optimize its pharmacological properties, such as potency, selectivity, and bioavailability. For instance, substituting the bromine atom with other halogens or functional groups can alter the compound's binding affinity to specific receptors or enzymes.

In conclusion, 4-Bromo-3-([methyl(propan-2-yl)amino]methyl)aniline (CAS No. 1551808-05-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable lead compound for the development of new therapeutic agents targeting inflammatory diseases, chronic pain, and neurodegenerative disorders. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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